3-(Carboxymethyl)azetidine-2-carboxylic acid
Description
3-(Carboxymethyl)azetidine-2-carboxylic acid is a unique compound characterized by its four-membered azetidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both carboxyl and carboxymethyl groups in its structure contributes to its reactivity and versatility.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-(carboxymethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
FQUPICCTRPWMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes under visible light (blue light) conditions . This reaction forms the azetidine ring, which can then be functionalized to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of 3-(Carboxymethyl)azetidine-2-carboxylic acid may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(Carboxymethyl)azetidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an analog of proline and be incorporated into proteins in place of proline, leading to the formation of misfolded proteins . This misincorporation can trigger cellular stress responses, such as the unfolded protein response, and affect protein biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A close analog with similar structural features but lacking the carboxymethyl group.
3-Azetidinecarboxylic acid: Another related compound with a simpler structure and different reactivity.
L-Azetidine-2-carboxylic acid: A stereoisomer with distinct biological activity and applications.
Uniqueness
3-(Carboxymethyl)azetidine-2-carboxylic acid stands out due to its dual functional groups, which enhance its reactivity and versatility in chemical reactions. This compound’s ability to mimic proline and be incorporated into proteins also makes it unique in biological studies and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
